Cycloartane-3,24,25-triol

Kinase selectivity profiling MRCKα/β paralog discrimination Prostate cancer target engagement

Cycloartane-3,24,25-triol (CAS 110044-47-8) is a naturally occurring cycloartane-type triterpenoid bearing three hydroxyl groups at positions 3, 24, and 25. It has been isolated from Chrysanthemum morifolium, Aglaia elliptica, and Dysoxylum malabaricum, among other plant species.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
CAS No. 110044-47-8
Cat. No. B12277957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloartane-3,24,25-triol
CAS110044-47-8
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3
InChIKeyBKRIPHYESIGPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloartane-3,24,25-triol (CAS 110044-47-8) – A MRCKα-Selective Cycloartane Triterpenoid for Prostate Cancer and Kinase Inhibition Research


Cycloartane-3,24,25-triol (CAS 110044-47-8) is a naturally occurring cycloartane-type triterpenoid bearing three hydroxyl groups at positions 3, 24, and 25 . It has been isolated from Chrysanthemum morifolium, Aglaia elliptica, and Dysoxylum malabaricum, among other plant species . The compound is a close structural analog of cycloart-23-ene-3,25-diol (a two-hydroxyl cycloartane) and was advanced into biological screening specifically because the diol analog proved insoluble under standard assay conditions [1]. Cycloartane-3,24,25-triol is distinguished by its potent, selective inhibition of myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα), a kinase implicated in prostate cancer progression, invasion, and metastasis [1].

MRCKα isoform-selective kinase inhibition studies
Prostate cancer cell-model antiproliferative assays
Cycloartane scaffold structure–activity relationship (SAR) profiling

Why Generic Substitution of Cycloartane-3,24,25-triol Fails – Structural Determinants of Kinase Selectivity and Assay Compatibility in Cycloartane Triterpenoids


Cycloartane triterpenoids cannot be treated as interchangeable procurement items because small structural variations – particularly the number, position, and stereochemistry of hydroxyl groups – exert a disproportionate influence on kinase selectivity, solubility, and ultimately assay tractability [1]. The most instructive case is the direct comparator cycloart-23-ene-3,25-diol. This two-hydroxyl analog was the initially identified anti-prostate cancer isolate from Tillandsia recurvata, yet it could not be evaluated in the same kinase or antiproliferative assays because of solubility failure [1]. The three-hydroxyl cycloartane-3,24,25-triol, in contrast, was fully assay-compatible, enabling quantitative head-to-head characterization of kinase inhibition potency and cell-line antiproliferative activity [1]. The quantitative evidence below demonstrates that the identity of the cycloartane scaffold dictates not just potency, but also which kinases are engaged across the MRCKα/β paralog pair – a critical consideration when the intended research use is MRCKα-specific chemical biology or prostate cancer drug discovery.

Attribute
Cycloartane-3,24,25-triol
Cycloart-23-ene-3,25-diol
Hydroxyl count
3 hydroxyl groups
2 hydroxyl groups
MRCKα/β profile
MRCKα-exclusive inhibition reported
Dual MRCKα/β inhibition reported
Assay compatibility
Fully soluble under standard assay conditions
Insolubility prevented cell-based IC50 determination

Product-Specific Quantitative Evidence Guide for Cycloartane-3,24,25-triol (CAS 110044-47-8) vs. Closest Cycloartane Analogs


MRCKα vs. MRCKβ Kinase Selectivity – Cycloartane-3,24,25-triol Demonstrates Isoform-Specific Inhibition Unmatched by Other Cycloartanes in Head-to-Head Profiling

Among six cycloartane analogs screened in parallel using a competition binding assay against a panel of kinases, cycloartane-3,24,25-triol inhibited MRCKα with a Kd of 0.25 μM but did not inhibit MRCKβ at any concentration tested [1]. In contrast, the closest analog cycloart-23-ene-3,25-diol inhibited both MRCKα (Kd = 0.21 μM) and MRCKβ (Kd = 4.7 μM) [1]. Cycloart-25-ene-3,24-diol, 3,23-dioxo-9,19-cyclolanost-24-en-26-oic acid, and 24,25-dihydroxycycloartan-3-one also exhibited dual MRCKα/β inhibition (MRCKβ Kd values of 1.10, 3.2, and 9.8 μM, respectively) [1]. The MRCKα selectivity of cycloartane-3,24,25-triol was independently confirmed in an earlier 451-kinase panel, where it bound MRCKα with a Kd50 of 0.26 μM and displayed strong selectivity over the remaining 450 kinases [2].

Isoform selectivity
Head-to-head
MRCKα Kd = 0.25 µM; MRCKβ: no inhibition detected
Comparators (e.g., cycloart-23-ene-3,25-diol): MRCKβ Kd = 4.7 µM
Supports MRCKα-exclusive tool qualification
All other tested cycloartanes show dual MRCKα/β binding
Kinase selectivity profiling MRCKα/β paralog discrimination Prostate cancer target engagement

Antiproliferative IC50 Values in Prostate Cancer Cell Lines – Cycloartane-3,24,25-triol Delivers Quantifiable Activity Where the Diol Analog Fails Due to Solubility

Cycloartane-3,24,25-triol reduced the viability of DU145 and PC-3 prostate cancer cell lines with IC50 values of 1.67 ± 0.18 μM and 2.226 ± 0.28 μM, respectively, as measured by the WST-1 assay after 72 hours of compound exposure [1]. In the same study, the research team explicitly states that the initially preferred compound, cycloart-23-ene-3,25-diol, could not be evaluated in these antiproliferative assays because of solubility problems [2]. The substitution of the triol for the diol analog was a deliberate decision driven by the failure of the comparator compound to produce assay-compatible solutions [2]. This makes cycloartane-3,24,25-triol the only quantitatively characterized cycloartane from this structural series in these prostate cancer cell lines at the time of the foundational publications.

Antiproliferative IC50
Head-to-head
DU145 IC50 = 1.67 ± 0.18 µM; PC-3 IC50 = 2.23 ± 0.28 µM
Comparator diol: IC50 not determinable (insoluble)
Enables cell-model endpoint review with benchmark values
Assay-ready compound; no solubility optimization required
Prostate cancer antiproliferation DU145 and PC-3 cell viability WST-1 assay

MRCKα Binding Affinity in a 451-Kinase Panel – Broad Selectivity Validation Confirms Cycloartane-3,24,25-triol as a Selective MRCKα Probe

In a comprehensive scan of 451 human kinases using a competition binding assay (DiscoverX KINOMEscan platform), cycloartane-3,24,25-triol demonstrated strong selectivity for MRCKα, binding with a Kd50 of 0.26 μM while showing negligible affinity for the remaining 450 kinases in the panel [1]. This broad selectivity dataset is absent for most other cycloartane analogs screened in the same research program, which were profiled only against MRCKα and MRCKβ in a targeted assay [2]. The 451-kinase panel result provides the highest-resolution selectivity evidence available for any cycloartane in the published literature, positioning cycloartane-3,24,25-triol as the best-validated MRCKα-selective cycloartane probe.

Kinome-wide selectivity
Class-level inference
MRCKα Kd50 = 0.26 µM in a 451-kinase panel
Reported broad selectivity supports probe use
Only cycloartane with complete kinome data; others lack this evidence
Kinome-wide selectivity Kd50 determination Chemical probe qualification

Patent-Backed Intellectual Property Position – Cycloartane-3,24,25-triol Is Included in Composition-of-Matter and Method-of-Use Claims for MRCKα-Mediated Prostate Cancer Inhibition

U.S. Patent 9,040,100 (granted May 26, 2015) explicitly names cycloartane-3,24,25-triol as one of eight characterized cycloartane isolates from Tillandsia recurvata that selectively inhibit MRCKα kinase and demonstrate anti-prostate cancer activity [1]. The patent includes method claims for treating prostate cancer by administering a pharmaceutically acceptable amount of a crude extract comprising cycloartane isolates, as well as composition claims covering the individual isolates [1]. Cycloartane-3,24,25-triol was specifically tested in the kinase binding and cell viability assays described in the patent, along with cycloart-23-ene-3,25-diol as a comparator [1]. Similar patent inclusion data are not available for the other cycloartane analogs (e.g., 24,25-dihydroxycycloartan-3-one, 3,23-dioxo-9,19-cyclolanost-24-en-26-oic acid) that were profiled in the 2014 kinase selectivity study [2].

Patent landscape
Source review
U.S. Patent 9,040,100 claims composition of matter and method of use
Supports IP landscape review for translational research
Several structurally similar cycloartanes are not individually claimed
Patent protection Composition of matter Prostate cancer therapy

Best Research and Industrial Application Scenarios for Cycloartane-3,24,25-triol (CAS 110044-47-8)


MRCKα-Specific Chemical Probe for Prostate Cancer Target Validation Studies

Cycloartane-3,24,25-triol is the only cycloartane triterpenoid with published kinome-wide selectivity data (451 kinases), demonstrated exclusive MRCKα inhibition with no detectable MRCKβ binding, and validated antiproliferative activity in DU145 (IC50 = 1.67 μM) and PC-3 (IC50 = 2.23 μM) prostate cancer cell lines [1]. Researchers investigating the MRCKα-LIMK1-cofilin axis in prostate cancer invasion and metastasis can use this compound as a selective pharmacological tool, avoiding the confounding dual MRCKα/β inhibition observed with all other profiled cycloartane analogs [2]. The availability of quantitative IC50 benchmarks in two distinct prostate cancer cell lines enables reproducible experimental design and dose-ranging studies.

Lead Compound for Cycloartane-Based Anti-Prostate Cancer Drug Discovery Programs

For drug discovery teams pursuing MRCKα as a therapeutic target in prostate cancer, cycloartane-3,24,25-triol offers a unique combination of features: (a) a defined molecular target (MRCKα Kd = 0.26 μM in a 451-kinase panel) [1]; (b) demonstrated antiproliferative activity in clinically relevant prostate cancer cell lines [1]; (c) superior assay compatibility compared to the closest structural analog, which failed solubility testing [2]; and (d) a granted patent position (U.S. 9,040,100) that provides IP clarity for translational development [3]. The compound's natural product origin and established isolation from Chrysanthemum morifolium also offer a defined supply chain for initial scale-up.

Kinase Selectivity Reference Standard for Cycloartane Structure-Activity Relationship (SAR) Studies

The 2014 head-to-head profiling of six cycloartane analogs established that cycloartane-3,24,25-triol uniquely exhibits exclusive MRCKα inhibition (Kd = 0.25 μM) without MRCKβ engagement, whereas the other five analogs (including cycloart-23-ene-3,25-diol, Kd MRCKα = 0.21 μM; MRCKβ = 4.7 μM) all showed dual MRCKα/β activity [2]. This makes cycloartane-3,24,25-triol an essential reference compound for any SAR campaign aiming to decouple MRCKα from MRCKβ inhibition within the cycloartane chemotype. Procurement of this compound provides a selectivity benchmark against which newly synthesized or isolated cycloartane derivatives can be calibrated.

Chemopreventive Agent Research Informed by MRCKα-Mediated Cytoskeletal Regulation

MRCKα controls actin cytoskeleton remodeling, a process intimately involved in tumor cell motility, invasion, and metastatic dissemination [1]. Cycloartane-3,24,25-triol, by selectively inhibiting MRCKα, is positioned as a chemopreventive candidate that targets the mechanistic drivers of cancer progression rather than merely reducing cell viability. This application is supported by the patent's explicit characterization of the compound as holding promise as a chemopreventive agent and by the mechanistic linkage of MRCKα to LIMK1 overexpression in prostate cancer [1]. Research groups investigating cancer cell migration, invasion, and metastasis can use this compound to interrogate MRCKα-dependent cytoskeletal phenotypes without the confounding influence of MRCKβ co-inhibition.

Application
Selection Property
Validation Focus
MRCKα pathway target engagement studies
MRCKα isoform selectivity profile
MRCKα vs. MRCKβ binding discrimination
Prostate cancer cell-model studies
Cell-model antiproliferative endpoints
DU145 / PC-3 viability and pathway-response endpoints
Cycloartane SAR and selectivity profiling
Kinase selectivity benchmark
Comparison against dual MRCKα/β inhibitors
Cytoskeletal / invasion pathway research
MRCKα-LIMK1-cofilin axis modulation
Cell migration and invasion endpoint monitoring
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